molecular formula C10H10N2O2 B13531155 1-ethyl-1H-1,3-benzodiazole-7-carboxylic acid

1-ethyl-1H-1,3-benzodiazole-7-carboxylic acid

Cat. No.: B13531155
M. Wt: 190.20 g/mol
InChI Key: NMIDXKUVKWNWQY-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,3-benzodiazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-1,3-benzodiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobenzonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the benzodiazole ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-1,3-benzodiazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized benzodiazole derivatives.

Scientific Research Applications

1-Ethyl-1H-1,3-benzodiazole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-Methyl-1H-1,3-benzodiazole-7-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid: Contains an oxo group and a different carboxylic acid position.

Uniqueness: 1-Ethyl-1H-1,3-benzodiazole-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the carboxylic acid at the 7-position can result in distinct interactions with molecular targets compared to similar compounds.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-ethylbenzimidazole-4-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-12-6-11-8-5-3-4-7(9(8)12)10(13)14/h3-6H,2H2,1H3,(H,13,14)

InChI Key

NMIDXKUVKWNWQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=CC=CC(=C21)C(=O)O

Origin of Product

United States

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